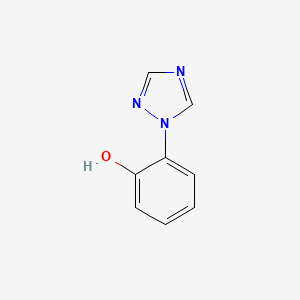
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid
Overview
Description
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid, also known as TMC, is a cyclic carboxylic acid that has been widely used in scientific research due to its unique properties. TMC is a white crystalline solid that is soluble in organic solvents and water. It has a melting point of 162-164°C and a boiling point of 300°C. Its molecular formula is C12H20O2, and its molecular weight is 196.29 g/mol.
Mechanism of Action
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid has been found to exhibit inhibitory effects on the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid binds to the active site of AChE, preventing the breakdown of acetylcholine and leading to an increase in its concentration in the synaptic cleft. This can result in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid has been shown to improve memory and learning in mice, as well as to enhance synaptic plasticity and neurogenesis in the hippocampus.
Advantages and Limitations for Lab Experiments
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. Its high purity and solubility make it easy to handle and use in various reactions. However, 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid is relatively expensive compared to other chemicals, which may limit its use in some experiments. Additionally, 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid may have limited stability under certain conditions, which may affect its performance in some experiments.
Future Directions
There are several future directions for research involving 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid. One area of interest is the development of new 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid-based materials, such as polymers and liquid crystals, which could have applications in various fields, including electronics and biomedicine. Another area of interest is the investigation of 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid's potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid, as well as to investigate its long-term safety and efficacy.
Scientific Research Applications
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of natural products and pharmaceuticals. 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid has also been used in the development of new materials, such as polymers and liquid crystals.
properties
IUPAC Name |
2,2,6,6-tetramethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)6-5-7-11(3,4)8(10)9(12)13/h8H,5-7H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGUQUPTNAELKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1C(=O)O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509482 | |
| Record name | 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid | |
CAS RN |
13377-52-1 | |
| Record name | 2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



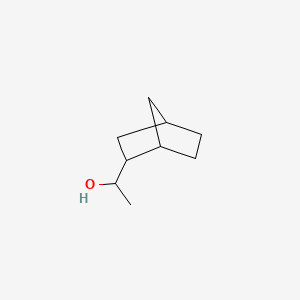
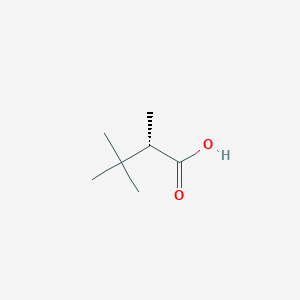

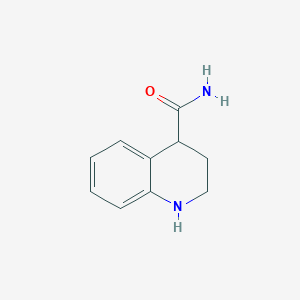
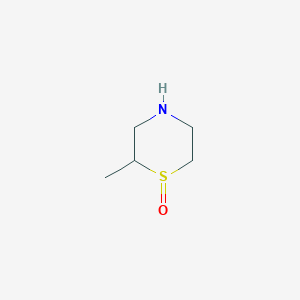

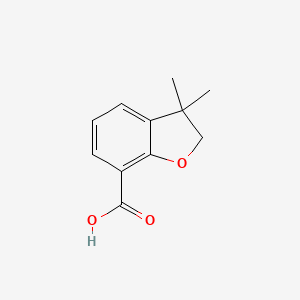
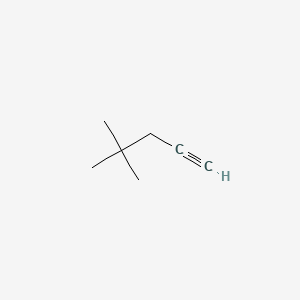
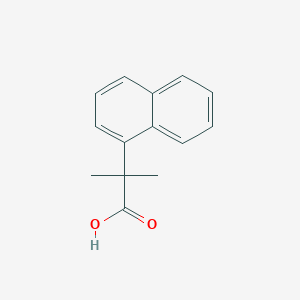
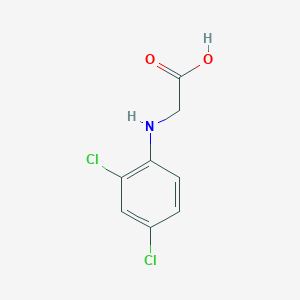
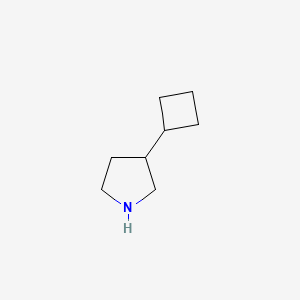
![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3377590.png)
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/structure/B3377601.png)
